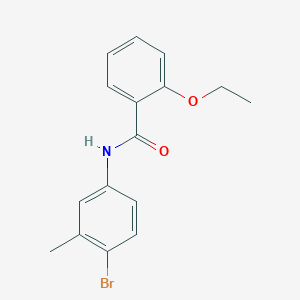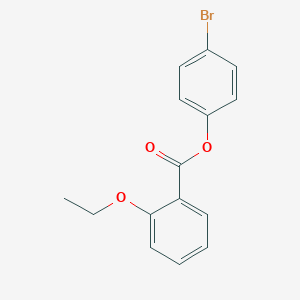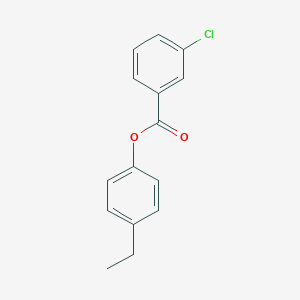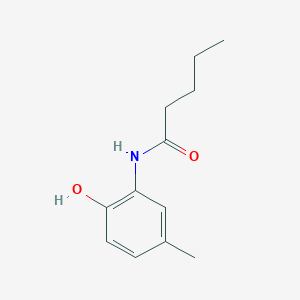![molecular formula C20H19ClN2O4S2 B290731 N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, also known as N-(2-chloro-4-methylsulfonylaminophenyl)-N'-methylbenzenesulfonamide or simply as N-(2-chloro-4-methylsulfonylaminophenyl)-2-methylbenzenesulfonamide, is a chemical compound with a molecular formula of C18H18ClN2O4S2. This compound belongs to the class of sulfonamide drugs and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in regulating the pH of cancer cells. It has also been shown to inhibit the activity of certain signaling pathways that are involved in inflammation and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This can make it a useful tool for studying the biological processes that are involved in various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide. One direction is to further investigate its potential use in treating various diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-methylbenzenesulfonyl chloride to form N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-nitrophenyl)-2-methylbenzenesulfonamide. This compound is then reduced with iron powder and acetic acid to yield N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-amino-phenyl)-2-methylbenzenesulfonamide. Finally, this compound is reacted with methylsulfonyl chloride to produce the desired product, N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in these diseases.
Propiedades
Fórmula molecular |
C20H19ClN2O4S2 |
|---|---|
Peso molecular |
451 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(2-methylphenyl)sulfonylamino]phenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-14-7-3-5-9-19(14)28(24,25)22-16-11-12-18(17(21)13-16)23-29(26,27)20-10-6-4-8-15(20)2/h3-13,22-23H,1-2H3 |
Clave InChI |
JCQRBELDPDWQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C)Cl |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)




![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)